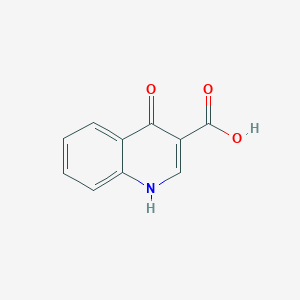

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNJBIQQAIIMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956267 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-01-2, 34785-11-0 | |

| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34785-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid basic properties

An In-depth Technical Guide to the Core Basic Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Introduction

This compound serves as the foundational scaffold for one of the most successful classes of antibacterial agents in history: the quinolones.[1] Its rigid, planar structure, featuring key functional groups, provides a versatile framework for interacting with biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[2][3] First identified during the development of chloroquine derivatives, this core structure led to the discovery of nalidixic acid and the subsequent generations of highly potent fluoroquinolones.[1][2]

The significance of this molecule, however, extends beyond its antibacterial roots. Researchers are actively exploring its derivatives for applications in anticancer, antiparasitic, and antiviral therapies.[1] The remarkable versatility of the 4-quinolone core stems from its specific physicochemical properties. Understanding these fundamental characteristics is paramount for drug development professionals, as they govern solubility, absorption, membrane permeation, target binding, and overall pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the core basic properties of this compound, offering field-proven insights into their determination and explaining the causality behind the experimental methodologies.

Molecular Structure and Key Physicochemical Characteristics

The fundamental properties of this compound are dictated by its chemical architecture. The structure consists of a dihydropyridone ring fused to a benzene ring. The critical functional groups are the carboxylic acid at position 3, the ketone at position 4, and the secondary amine at position 1. These groups are the primary determinants of the molecule's reactivity, solubility, and acid-base behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [4][5][6] |

| Molecular Weight | 189.17 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow solid/powder | [4][7] |

| Melting Point | 269-270 °C | [4][7] |

| Boiling Point | 358 °C | [4][7] |

| Density | ~1.429 g/cm³ | [4][7] |

| Storage | Sealed in dry, room temperature conditions | [4][7] |

Amphoteric Nature: Acidity and Basicity (pKa)

A defining feature of the 4-quinolone scaffold is its amphoteric, or zwitterionic, character.[2] This is due to the presence of both an acidic functional group (the C-3 carboxylic acid) and a basic center (the N-1 nitrogen of the heterocyclic ring). The ionization state of the molecule is therefore highly dependent on the surrounding pH.

-

In strongly acidic conditions (low pH): The carboxylic acid is protonated (neutral), and the ring nitrogen is protonated, resulting in a net positive charge (cationic species).

-

Near physiological pH: The molecule exists predominantly as a zwitterion, where the carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic), resulting in a net neutral charge. A neutral, non-ionized form may also be present in equilibrium.[2]

-

In strongly basic conditions (high pH): The carboxylic acid is deprotonated (anionic), and the ring nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic species).

The acid dissociation constants, or pKa values, quantify the strength of these acidic and basic centers. The pKa of the carboxylic acid (pKa₁) is typically in the range of 5.5-6.0 for fluoroquinolone derivatives, while the pKa for the basic nitrogen function (pKa₂) can vary more widely.[8][9] A predicted pKa for the parent compound is approximately 0.80, likely corresponding to the carboxylic acid proton.[4] Understanding these pKa values is critical, as the charge of the molecule directly influences its solubility, ability to cross biological membranes, and binding affinity to its target enzymes.

Caption: Ionization states of the 4-quinolone core at different pH ranges.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used reference method for accurately determining pKa values between 2 and 12. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample to a known concentration (e.g., 0.005 M).

-

Causality: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) is often required.[10] The co-solvent ratio must be consistent across all measurements and calibrations to ensure data integrity.

-

-

System Calibration:

-

Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Causality: This step ensures the accuracy of the pH readings, which are the primary data points for pKa calculation. For co-solvent systems, the electrode must be standardized in the same solvent mixture to account for changes in junction potential.[10]

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) under gentle agitation.

-

Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for determining the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Causality: Incremental addition allows for the construction of a detailed titration curve, where the regions of buffering correspond to the pKa values.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized).

-

For higher accuracy, calculate the pKa from the derivative of the titration curve (the peak indicates the equivalence point) or by using computational methods like Gran's plot, which can linearize the data around the equivalence point for more precise determination.[10]

-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[11] this compound is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]

Its solubility in aqueous media is strongly pH-dependent, a direct consequence of its zwitterionic nature. Solubility is lowest at the isoelectric point (the pH at which the net charge is zero) and increases significantly at pH values above the basic pKa (forming the more soluble anionic salt) and below the acidic pKa (forming the more soluble cationic salt).[12] For biopharmaceutical classification (BCS), solubility is determined across the physiological pH range of 1.2 to 6.8.[13]

Table 2: Reported Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4][7] |

| Methanol | Slightly soluble | [4][7] |

| Ethanol, Toluene, Ethyl Acetate | Miscible | [4] |

Experimental Protocol: Thermodynamic Solubility by Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid drug.[11][14]

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Methodology:

-

Preparation of Media:

-

Prepare aqueous buffer solutions covering the required pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[13]

-

Causality: Using buffers that mimic physiological conditions is essential for predicting in vivo dissolution and absorption.

-

-

Sample Incubation:

-

Add an excess amount of the solid compound to a series of vials containing the different pH buffers.

-

Causality: Ensuring an excess of solid material is present is the defining principle of this method; it guarantees that the solution becomes saturated and remains in equilibrium with the solid phase.[14]

-

Seal the vials and place them in a shaker bath or orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[11]

-

-

Equilibration:

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13]

-

Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. This is confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[13]

-

-

Phase Separation and Analysis:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Causality: Proper separation is crucial to avoid including any solid particles in the final analysis, which would falsely elevate the measured solubility.

-

Immediately measure the pH of the filtrate to confirm it has not shifted during the experiment.[14]

-

Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

-

Conclusion

This compound is more than just a synthetic intermediate; it is a privileged scaffold whose fundamental physicochemical properties have been masterfully exploited to create generations of life-saving drugs. Its amphoteric nature, governed by the acidic carboxyl group and the basic ring nitrogen, dictates its pH-dependent solubility and ionization state, which are the cornerstones of its biological activity. A thorough, quantitative understanding of these properties, obtained through robust methodologies like potentiometric titration and the shake-flask method, is indispensable for researchers in medicinal chemistry and drug development. This foundational knowledge enables the rational design of new derivatives with tailored solubility, improved cell permeability, and enhanced target affinity, paving the way for future therapeutic innovations built upon this remarkable chemical core.

References

- 1. This compound|Research Compound [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. China this compound CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

discovery of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

An In-depth Technical Guide to the Core of Quinolone Antibiotics: The Discovery and Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Abstract

The this compound scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the entire class of quinolone antibiotics. Its discovery was not a singular event but rather the outcome of fundamental explorations in synthetic organic chemistry. This guide delves into the core principles of its synthesis, the elucidation of its potent biological activity, and the structure-activity relationships that transformed this simple bicyclic heterocycle into a multi-generational class of life-saving drugs. We will explore the causality behind the synthetic strategies, the intricacies of its mechanism of action, and its expanding therapeutic relevance beyond antibacterial agents.

The Foundational Synthesis: Unlocking the Quinolone Core via the Gould-Jacobs Reaction

The genesis of the this compound core is intrinsically linked to the Gould-Jacobs reaction , first reported in 1939.[1][2] This powerful synthetic method provides a reliable pathway to construct the quinoline ring system from acyclic precursors. The reaction's elegance lies in its sequential condensation and cyclization strategy, which builds the heterocyclic scaffold with key functional groups pre-installed.[3][4]

The process begins with the condensation of an aniline derivative with an electrophilic three-carbon component, typically an alkoxymethylenemalonic ester like diethyl ethoxymethylenemalonate.[5] This initial step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon, displacing an ethoxy group to form an anilidomethylenemalonate intermediate. The critical ring-forming step is an intramolecular thermal cyclization, which requires significant thermal energy (often over 250°C) to proceed.[4][5] This high-temperature electrocyclization forges the new heterocyclic ring.[5] The resulting ethyl 4-hydroxyquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-oxo form.[5] Subsequent saponification (hydrolysis) of the ester group with a base like sodium hydroxide, followed by acidification, yields the final this compound.[6][7]

The choice of high-boiling point solvents like diphenyl ether or the use of modern microwave irradiation has been crucial in achieving efficient cyclization, as these methods provide the necessary high temperatures while minimizing decomposition.[4]

Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the final hydrolysis step, a common procedure in the field.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Standard reflux and filtration apparatus

Procedure:

-

Saponification: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[6]

-

Heating: Stir the suspension and heat it to reflux for approximately 2 hours.[6] During this time, the ester is hydrolyzed to its corresponding sodium carboxylate salt, which is soluble.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble impurities.[8]

-

Acidification: Slowly acidify the clear filtrate to a pH of 4 using a 2N hydrochloric acid solution.[6] As the pH drops, the desired carboxylic acid, being less soluble, will precipitate out of the solution.

-

Isolation and Purification: Collect the resulting white precipitate by filtration. Wash the solid thoroughly with deionized water to remove residual salts.[8]

-

Drying: Dry the final product under a vacuum to yield this compound as a pale white solid.[6]

Mechanism of Action: From Chemical Scaffold to Bacterial Poison

The discovery of nalidixic acid in 1962, a related naphthyridine derivative, was a pivotal moment that unveiled the immense therapeutic potential of this chemical class.[9][10] This led to extensive research into the this compound core, establishing it as a potent antibacterial agent.

Quinolones do not merely inhibit bacterial growth; they are bactericidal, actively killing bacteria.[9] They achieve this by converting essential bacterial enzymes—DNA gyrase and topoisomerase IV —into cellular toxins.[10][11] These type II topoisomerases are vital for managing DNA topology during replication, transcription, and cell division.[10][12] They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[10][11]

Quinolones act by stabilizing the transient complex formed between the topoisomerase and the cleaved DNA.[11][13] By binding to this complex, the drug inhibits the ligase activity of the enzyme, preventing the resealing of the DNA break.[9] This results in an accumulation of stalled replication forks and double-stranded DNA breaks, which triggers the SOS response and other DNA repair pathways, ultimately leading to cell death.[11] For this reason, quinolones are aptly described as "topoisomerase poisons."[11]

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR): Refining the Core for Potency and Spectrum

The initial discovery of the quinolone scaffold's activity spurred decades of research into its structure-activity relationships (SAR). These studies have been instrumental in developing successive generations of quinolones with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties.[9]

The core this compound structure contains several non-negotiable features for antibacterial activity. The carboxylic acid at position C3 and the ketone at C4 are critical.[11][14] They are believed to interact with the bacterial DNA and the topoisomerase enzyme, possibly through a water-metal ion bridge, anchoring the drug to its target.[11]

Modifications at other positions have proven fruitful for modulating the drug's properties:

| Position | Substituent Effect on Activity |

| N1 | Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal. The cyclopropyl group, in particular, significantly enhances potency against both Gram-negative and Gram-positive bacteria.[15][16] |

| C6 | The introduction of a fluorine atom (the "fluoroquinolones") dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial potency.[9][15] |

| C7 | This position is key for determining the spectrum of activity. Bulky heterocyclic substituents, such as a piperazinyl ring, enhance potency, especially against Gram-negative bacteria and Pseudomonas aeruginosa.[11][15] |

| C8 | A fluorine or methoxy group at this position can further enhance activity.[16] |

These systematic modifications led to the evolution from first-generation quinolones like nalidixic acid, with a narrow spectrum, to second-generation fluoroquinolones like ciprofloxacin, and subsequent generations with even broader coverage against Gram-positive and anaerobic bacteria.[9]

Beyond Antibacterial Activity: An Enduringly Versatile Scaffold

While renowned for its role in fighting bacterial infections, the this compound scaffold has proven to be a privileged structure with a wide range of biological activities. Researchers have successfully modified the core to develop potent agents for other therapeutic areas. These include:

-

Anti-inflammatory agents: Derivatives have been synthesized that inhibit the release of proinflammatory cytokines, showing potential for treating conditions like acute lung injury and sepsis.[17]

-

Antimalarial compounds: Specific quinolone analogues have demonstrated potent activity against the intra-erythrocytic stages of Plasmodium falciparum.[7]

-

Anticancer agents: Certain quinoline carboxylic acids act as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target in cancer therapy.[14][18]

-

HIV-1 Integrase Inhibitors: The core structure has been identified as a novel inhibitor of HIV-1 integrase strand transfer.[8]

The continued exploration of this scaffold highlights the profound impact of the initial discovery and the enduring value of the Gould-Jacobs reaction in providing access to this versatile chemical framework.

Conclusion

The journey of this compound from a product of a classic organic reaction to the foundation of a major class of antibiotics is a testament to the synergy between synthetic chemistry and pharmacology. The Gould-Jacobs reaction provided the essential tool to build the core, while subsequent biological screening unveiled its potent antibacterial properties. A deep understanding of its mechanism of action and meticulous SAR studies allowed scientists to rationally design new derivatives with vastly improved clinical utility. The scaffold's ongoing diversification into other therapeutic areas ensures its relevance for decades to come, solidifying its place as one of the most important discoveries in medicinal chemistry.

References

- 1. ablelab.eu [ablelab.eu]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 13721-01-2 [chemicalbook.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Cornerstone in Medicinal Chemistry

This guide provides an in-depth exploration of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a pivotal heterocyclic compound that forms the structural backbone of numerous therapeutic agents. We will delve into its fundamental chemical identity, synthesis, and its profound impact on the development of antibacterial and antiviral drugs. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical pharmacophore.

Core Chemical Identity and Structural Elucidation

The foundational step in understanding any molecule is to establish its precise chemical identity. This section will detail the IUPAC nomenclature, structural representation, and key identifiers for this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-oxo-1H-quinoline-3-carboxylic acid . It is also commonly referred to by several synonyms, including 4-quinolone-3-carboxylic acid and 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Molecular Structure and Identifiers

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a pyridinone ring, with a carboxylic acid group at position 3.

Table 1: Key Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O[1] |

| InChIKey | ILNJBIQQAIIMEY-UHFFFAOYSA-N |

| CAS Number | 13721-01-2 |

Structural Insights: Keto-Enol Tautomerism

A crucial aspect of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms. Spectroscopic evidence suggests that the equilibrium largely favors the keto tautomer, a characteristic that is influenced by the presence and nature of substituents on the quinolone ring. This tautomerism plays a significant role in the molecule's biological activity and its interactions with enzymatic targets.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 269-270 °C | [2][3] |

| Boiling Point | 358 °C | [2][3] |

| Density | 1.429 g/cm³ | [2][3] |

| Solubility | Slightly soluble in DMSO and methanol | [2][3] |

| pKa (Predicted) | 0.80 ± 0.20 | [3] |

Synthesis and Manufacturing

The synthesis of the this compound core is a well-established process in organic chemistry, with the Gould-Jacobs reaction being a cornerstone method.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction provides an efficient route to the quinolone backbone.[4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline, which exists predominantly as the 4-oxo tautomer.

Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.

Experimental Protocol: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[5]

Step-by-Step Methodology:

-

Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).

-

Stir the reaction mixture under reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble material.

-

Acidify the filtrate to a pH of 4 using 2N hydrochloric acid, which will cause a white precipitate to form.

-

Collect the precipitate by filtration, wash it thoroughly with deionized water, and dry it under a vacuum. This will yield this compound as a light white solid (yield: 10.5 g, 92%).[5]

Biological Significance and Therapeutic Applications

The this compound scaffold is a privileged pharmacophore, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its significance is most pronounced in the fields of antibacterial and antiviral therapies.

The Foundation of Quinolone Antibiotics

The discovery that the this compound core possesses antibacterial properties was a watershed moment in medicinal chemistry.[4][6] This discovery paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics. These synthetic broad-spectrum antibacterial agents are widely used to treat a variety of bacterial infections.

Mechanism of Action:

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of quinolone antibiotics.

Examples of Derived Antibiotics:

-

Nalidixic Acid: The first-generation quinolone.

-

Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity.[8]

-

Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

A Scaffold for HIV-1 Integrase Inhibitors

More recently, the versatility of the this compound scaffold has been demonstrated in the development of inhibitors of HIV-1 integrase.[2] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

Mechanism of Action:

HIV-1 integrase inhibitors containing the this compound core function by chelating the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step of integration and halting the viral replication cycle.

Caption: Mechanism of action of HIV-1 integrase inhibitors.

Examples of Derived HIV-1 Integrase Inhibitors:

The this compound scaffold is a key component in the design of several investigational and approved HIV-1 integrase inhibitors, such as Elvitegravir.[9]

Conclusion

This compound stands as a testament to the power of a single molecular scaffold in shaping the landscape of modern medicine. Its elegant yet robust structure has provided the foundation for two distinct and highly successful classes of therapeutic agents: the quinolone antibiotics and the HIV-1 integrase inhibitors. The continued exploration of derivatives of this remarkable compound promises to yield new and improved therapies for infectious diseases, underscoring its enduring importance in the field of drug discovery and development.

References

- 1. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ldh.la.gov [ldh.la.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 13721-01-2): A Cornerstone for Modern Drug Discovery

Introduction: The Enduring Legacy of a Privileged Scaffold

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by CAS number 13721-01-2, represents a quintessential scaffold in the landscape of medicinal chemistry and drug development. Far from being a mere synthetic intermediate, this molecule is the foundational core of the vast and clinically significant quinolone class of therapeutics. Its rigid, bicyclic structure, coupled with the critical carboxylic acid moiety at the C-3 position, provides an exceptional framework for molecular interactions with a diverse array of biological targets. This guide offers an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this remarkable compound, tailored for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents. We will delve into not only the fundamental characteristics of this molecule but also the strategic considerations that underpin its use in the synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic potential, thereby influencing formulation strategies and synthetic methodologies.

| Property | Value | Source(s) |

| CAS Number | 13721-01-2 | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 269-270 °C | |

| Boiling Point | 358 °C (Predicted) | |

| Density | 1.429 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | Room Temperature, Sealed in a dry environment |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the hydrolysis of its ethyl ester precursor, ethyl 4-hydroxyquinoline-3-carboxylate. This method is efficient and yields a high-purity product.

Experimental Protocol: Synthesis via Alkaline Hydrolysis

Objective: To synthesize this compound from ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stir plate and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.

-

Reflux: Heat the suspension to reflux with stirring for 2 hours. The ester will gradually dissolve as it is hydrolyzed to its sodium salt.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble impurities.

-

Acidification and Precipitation: Transfer the filtrate to a beaker and slowly add 2N hydrochloric acid with stirring until the pH of the solution reaches 4. A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to obtain a light white solid. The expected yield is approximately 92%.

Purification and Characterization

The purity of the synthesized compound can be assessed using standard analytical techniques.

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water.

-

High-Performance Liquid Chromatography (HPLC): Purity can be quantified using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ typically shows characteristic peaks for the aromatic protons and the carboxylic acid and N-H protons.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for targeting enzyme active sites and receptors.

A Foundation for Antibacterial Agents

The most well-known application of this scaffold is in the development of quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 4-oxo and 3-carboxylic acid moieties are crucial for binding to the enzyme-DNA complex.

Caption: Simplified mechanism of action for quinolone antibiotics.

Emerging Roles in Anticancer Therapy

Derivatives of this compound have demonstrated promising anticancer activity through various mechanisms. These include the inhibition of protein kinases, such as Casein Kinase 2 (CK2), which are often dysregulated in cancer cells. The quinolone scaffold can be modified to create potent and selective kinase inhibitors.

Antiviral and Antimalarial Potential

This versatile core has also been explored for the development of antiviral and antimalarial drugs. Notably, this compound is a known novel HIV-1 integrase strand transfer inhibitor. By chelating essential metal ions in the active site of the integrase enzyme, it prevents the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. Furthermore, derivatives have shown potent activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Safety and Handling

While this compound itself is primarily used as a laboratory reagent, it is important to consider the toxicological profile of the broader quinolone class, as derivatives may exhibit similar properties.

General Hazards:

-

Skin and Eye Irritation: The compound can cause skin and serious eye irritation.

-

Harmful if Swallowed: It may be harmful if ingested.

Potential Toxicities of Quinolone Derivatives:

-

Central Nervous System (CNS) Effects: Some quinolones can cause CNS effects, including confusion, hallucinations, and seizures.

-

Phototoxicity: Certain quinolone derivatives can induce photosensitivity.

-

Arthropathy: In immature animals, quinolones have been shown to cause joint cartilage damage.

-

Cardiotoxicity: Some newer fluoroquinolones have been associated with a prolongation of the QT interval.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

-

Ventilation: Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion: A Scaffold of Enduring Significance

This compound is a testament to the power of a privileged scaffold in drug discovery. Its robust synthetic accessibility, coupled with its inherent ability to interact with a multitude of biological targets, ensures its continued relevance in the development of novel therapeutics. From established antibacterial agents to emerging anticancer and antiviral candidates, the versatility of this core structure is undeniable. For researchers and drug development professionals, a deep understanding of the chemical properties, synthetic nuances, and biological potential of this compound is not just beneficial—it is essential for unlocking the next generation of life-saving medicines.

Solubility Profile of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals

Abstract

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a foundational scaffold in medicinal chemistry, notably as a precursor to various pharmacologically active agents. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that govern its utility in synthesis, purification, formulation, and high-throughput screening. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into the molecular characteristics that dictate its solubility, present validated experimental protocols for its quantitative measurement, and offer insights into interpreting the resulting data for drug development applications.

Theoretical Foundation: Predicting Solubility Behavior

The solubility of a compound is not an arbitrary value but a consequence of its molecular structure and the intermolecular forces it can form with a given solvent. For this compound, several key features dominate its solubility profile.

-

Molecular Structure and Functional Groups: The molecule possesses a rigid, planar quinolone ring system, a carboxylic acid group (-COOH), and a ketone group (C=O). It also features an N-H group capable of tautomerization. This combination of a large, relatively nonpolar aromatic system with polar, hydrogen-bonding functional groups results in a molecule with poor intrinsic solubility in both highly nonpolar and highly polar (aqueous) solvents.[1] The carboxylic acid and N-H groups can act as hydrogen bond donors, while the ketone and carboxylic oxygens act as acceptors.

-

pKa and Ionization State: The carboxylic acid group is acidic, and the quinolone nitrogen can be protonated. The predicted pKa of the carboxylic acid is low, meaning it will be deprotonated (anionic) at neutral or basic pH.[2] While this is most relevant for aqueous solubility, the potential for ionization can influence solubility in protic organic solvents.

-

Crystal Lattice Energy: The planar structure and capacity for strong intermolecular hydrogen bonding suggest that this compound exists as a stable crystalline solid with significant crystal lattice energy.[3] A solvent must provide sufficient energy through solvation to overcome this lattice energy, a primary reason for its generally low solubility.

Based on these properties, we can predict a general trend: solubility will be highest in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule without being sterically hindered. Qualitative reports confirm it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][4]

Experimental Determination of Solubility

Accurate solubility data is essential for reproducible research. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[5]

-

Thermodynamic Solubility refers to the saturated concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is most accurately determined by the shake-flask method.[6] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous or organic medium.[7] It is often used in high-throughput screening to identify potential solubility liabilities early on.[5]

Gold Standard Protocol: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This protocol describes the universally accepted method for determining thermodynamic solubility.[6] Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.[6]

-

Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period. For compounds with low solubility, equilibration may take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for the solid to settle. Centrifuge the vials to ensure complete separation of the supernatant from the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7]

The following diagram illustrates the workflow for this self-validating protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Solubility Data (Illustrative)

While comprehensive experimental data for this compound is not widely published, the following table presents illustrative data that a researcher might expect to generate. These values are based on established chemical principles and qualitative observations.[1][2][4]

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | ~15.0 | ~79.3 | Strong H-bond acceptor, effective solvator. Often used for stock solutions. |

| Dimethylformamide (DMF) | 36.7 | ~10.0 | ~52.9 | Similar to DMSO, good solvating power. | |

| Acetonitrile | 37.5 | < 1.0 | < 5.3 | Polar, but a weaker H-bond acceptor. | |

| Acetone | 20.7 | < 0.5 | < 2.6 | Lower polarity and solvating power. | |

| Polar Protic | Methanol | 32.7 | ~1.0 | ~5.3 | Can both donate and accept H-bonds, but self-association competes with solute solvation. |

| Ethanol | 24.6 | < 0.5 | < 2.6 | Lower polarity than methanol, reduced solubility. | |

| Water | 80.1 | < 0.1 | < 0.5 | High polarity and strong H-bonding network are difficult for the large aromatic scaffold to penetrate.[8] | |

| Nonpolar | Toluene | 2.4 | < 0.1 | < 0.5 | Lacks favorable interactions to overcome crystal lattice energy. |

| Hexanes | 1.9 | < 0.01 | < 0.05 | Van der Waals forces are insufficient for solvation. | |

| Dichloromethane (DCM) | 9.1 | < 0.1 | < 0.5 | Weakly polar, poor solvent for this compound. |

Note: The molecular weight of this compound is 189.17 g/mol .[9]

Factors Influencing Experimental Results

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which measurements are made.[10]

-

Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use of high-purity materials is mandatory for reliable data.[6]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion and Recommendations for Drug Development

The solubility of this compound is limited in most common organic solvents, a direct result of its strong intermolecular hydrogen bonding and stable crystal structure.

-

For Chemical Synthesis: While convenient for reactions involving derivatives, solvents like DMF or DMSO are suitable for dissolving the starting material.[11]

-

For Purification: Its poor solubility in solvents like ethanol, acetone, and toluene can be advantageously used for crystallization or precipitation to purify the compound.[4]

-

For Biological Screening: For in vitro assays, primary stock solutions are almost exclusively prepared in DMSO due to its superior solvating power. However, care must be taken to avoid precipitation when diluting into aqueous assay buffers, a common application for kinetic solubility measurements.[5][7]

This guide provides the theoretical basis and a practical, validated protocol for researchers to generate the high-quality, reproducible solubility data necessary to advance their research and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]

- 3. mdpi.com [mdpi.com]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS 13721-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the molecular structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is a foundational scaffold in medicinal chemistry, notably for the development of quinolone antibiotics.[1] A precise understanding of its spectral signature is paramount for researchers in drug discovery and organic synthesis to confirm its identity, purity, and structural integrity.

Molecular Structure and Analytical Workflow

The structural confirmation of a synthesized molecule like this compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The logical workflow involves using Mass Spectrometry to confirm the molecular weight, Infrared Spectroscopy to identify key functional groups, and finally, NMR Spectroscopy to elucidate the precise connectivity of the carbon and hydrogen framework.

References

Tautomerism in 4-Oxo-Quinolines: A Technical Guide for Drug Development Professionals

Abstract

The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol tautomerism in 4-oxo-quinolines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the tautomeric forms, the factors governing their equilibrium, and the analytical techniques employed for their characterization. Furthermore, we will discuss the implications of this tautomerism on biological activity and drug design, providing a comprehensive understanding to aid in the rational development of novel 4-oxo-quinoline-based therapeutics.

The Fundamental Equilibrium: 4-Oxo-Quinolone vs. 4-Hydroxyquinoline

The core of tautomerism in this system lies in the equilibrium between two primary forms: the 4-oxo-1,4-dihydroquinoline (keto form, often referred to as 4-quinolone) and the quinolin-4-ol (enol form, or 4-hydroxyquinoline).[1][2] This equilibrium involves the migration of a proton between the nitrogen atom at position 1 and the oxygen atom at position 4.[3]

Caption: The tautomeric equilibrium between the 4-oxo-quinolone and 4-hydroxyquinoline forms.

Generally, the keto form is the more stable and predominant tautomer in most environments, including the solid state and in various solvents.[4] This preference is largely attributed to the greater thermodynamic stability of the amide group in the keto tautomer compared to the iminol group in the enol form.[3] However, the position of this equilibrium is not static and can be significantly influenced by a variety of factors, a critical consideration in drug design.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms can be shifted by several key factors. Understanding and predicting these shifts are paramount for controlling the physicochemical properties and biological activity of 4-oxo-quinoline derivatives.

Substituent Effects

The electronic nature and position of substituents on the quinoline ring can dramatically alter the relative stabilities of the tautomers.

-

Electron-withdrawing groups (EWGs) can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.

-

Hydrogen-bond donors or acceptors at specific positions can stabilize one tautomer over the other. For instance, a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a six-membered intramolecular hydrogen bond.[5] Conversely, a hydrogen-bond acceptor at the 2- or 8-position can favor the keto form, possibly due to extended conjugation and other hydrogen bonding interactions.[5]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

-

Polar protic solvents , such as water and alcohols, can stabilize both tautomers through hydrogen bonding, but may favor the more polar keto form.

-

Polar aprotic solvents , like dimethyl sulfoxide (DMSO), also tend to favor the keto form.[4]

-

Non-polar solvents , such as benzene or cyclohexane, can have a more varied effect, and in some cases, may shift the equilibrium towards the enol form, especially if intramolecular hydrogen bonding can stabilize it.

Computational studies using the polarisable continuum model (PCM) can be employed to predict the influence of different solvents on the tautomeric equilibrium.[6]

Temperature

As with any chemical equilibrium, the tautomeric ratio is temperature-dependent. While often a secondary consideration in initial drug design, temperature effects can be relevant in formulation and stability studies.

Biological Implications: A Tale of Two Tautomers

The significance of understanding 4-oxo-quinoline tautomerism extends far beyond physical chemistry; it has profound implications for biological activity. The specific tautomer present can dictate how a molecule interacts with its biological target.

Docking studies have revealed that for certain targets, such as the Plasmodium falciparum bc1 protein complex, the 4-oxo and N-H groups of the keto form are crucial for drug-target interactions.[7][8] In such cases, preserving the 4-oxoquinoline structure is essential for retaining biological activity.[7][9] Conversely, in other contexts, the enol form might be the active species. For example, theoretical calculations on some quinolone 3-esters have shown a clear preference for the hydroxyquinoline form, which was found to be active against multidrug-resistant P. falciparum.[7][8]

This duality underscores the necessity of determining the predominant tautomeric form under physiological conditions to establish a clear structure-activity relationship (SAR). The 4-quinolone scaffold is a key component in a wide array of biologically active compounds, including antibacterial, anticancer, anti-HIV, and antimalarial agents.[10][11][12]

Analytical Characterization: Visualizing the Equilibrium

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-oxo-quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[13] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, allowing for the differentiation and quantification of the keto and enol forms.[13][14]

-

¹H NMR: The presence of either an N-H proton (keto form) or an O-H proton (enol form) provides a direct spectroscopic handle. For example, the splitting pattern of the C2 proton in the ¹H NMR spectrum in DMSO can indicate the carbonyl nature of the 4(1H)-quinolone.[4]

-

¹³C NMR: The chemical shift of the C4 carbon is particularly informative. A resonance in the range of 170-180 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the 150-160 ppm range is indicative of a carbon bearing a hydroxyl group (enol form).[4]

-

¹⁵N NMR: This technique can provide further evidence for the location of the proton.[13]

To confirm the assignment of signals to a specific tautomer, "locked" derivatives, such as N-methyl or O-methyl analogues that cannot tautomerize, can be synthesized and their spectra compared to the parent compound.[4]

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable technique for quantifying the tautomeric ratio in solution, particularly when the two tautomers have distinct absorption spectra.[3]

Experimental Protocol: UV/Vis Spectroscopic Analysis

-

Sample Preparation: Prepare stock solutions of the 4-oxo-quinoline derivative in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Utilize a dual-beam UV/Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Identify the isosbestic point, where the molar absorptivities of the two tautomers are equal.

-

Measure the absorbance at wavelengths where each tautomer has a maximum absorption and the other has minimal absorption.

-

Apply the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer. The molar extinction coefficients (ε) for each pure tautomer in the given solvent are required and can be determined using locked derivatives.

-

Calculate the equilibrium constant, KT = [enol]/[keto].[3]

-

Caption: Workflow for the quantitative analysis of tautomeric equilibrium using UV/Vis spectroscopy.

Infrared (IR) Spectroscopy and X-ray Crystallography

-

IR Spectroscopy: This technique is particularly useful for studying tautomerism in the solid state. The presence of a strong C=O stretching band (around 1630-1680 cm⁻¹) is indicative of the keto form, while a broad O-H stretching band (around 3200-3600 cm⁻¹) suggests the presence of the enol form.[4]

-

X-ray Crystallography: Provides definitive structural information in the solid state, allowing for the direct visualization of the predominant tautomer and its intermolecular interactions, such as hydrogen bonding.[4][5]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomerism.[6] These methods can be used to:

-

Calculate the relative energies of the tautomers in the gas phase and in different solvents.[6][7]

-

Predict vibrational frequencies to aid in the interpretation of IR spectra.

-

Model the electronic properties and aromaticity of each tautomer.[7][9]

Summary and Future Perspectives

The tautomeric equilibrium of 4-oxo-quinolines is a critical parameter that significantly impacts their chemical, physical, and biological properties. A thorough understanding and characterization of this phenomenon are essential for the rational design of new drugs based on this versatile scaffold. The interplay of substituents and the solvent environment can be strategically manipulated to favor the desired tautomer for optimal target engagement and pharmacokinetic properties.

Future research in this area will likely focus on the development of more accurate predictive models for tautomeric equilibria, especially in complex biological environments. The continued application of advanced spectroscopic techniques and computational methods will undoubtedly provide deeper insights into the dynamic nature of these molecules, paving the way for the next generation of 4-oxo-quinoline-based therapeutics.

References

- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 13. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The 4-Quinolone-3-Carboxylic Acid Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Enduring Significance

The 4-quinolone-3-carboxylic acid motif represents one of the most successful and versatile scaffolds in medicinal chemistry.[1][2] First identified as an impurity during the synthesis of chloroquine in 1962, its derivatives, starting with nalidixic acid, have become cornerstone antibacterial agents.[3][4] This guide provides a comprehensive exploration of the biological significance of this remarkable scaffold, from its well-established role in combating bacterial infections to its emerging potential in diverse therapeutic areas. We will delve into its mechanism of action, dissect the intricate structure-activity relationships that govern its potency, address the critical challenge of antimicrobial resistance, and showcase its expanding therapeutic horizons.

The Antibacterial Powerhouse: Mechanism of Action and Structure-Activity Relationships

The primary and most well-understood biological role of the 4-quinolone-3-carboxylic acid scaffold is its potent antibacterial activity.[5] Derivatives of this scaffold, particularly the fluoroquinolones, exhibit broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria.[6]

Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: The primary target in most Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication.

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following replication.

Quinolones stabilize the transient, covalent complex formed between the topoisomerase and cleaved DNA.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[6] The 3-carboxyl and 4-carbonyl groups of the quinolone scaffold are essential for this activity, likely through interactions with the enzyme-DNA complex.[10]

Diagram: Mechanism of Action of Quinolone Antibiotics

Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Structure-Activity Relationships (SAR): A Blueprint for Potency

Extensive research has elucidated the key structural features of the 4-quinolone-3-carboxylic acid scaffold that govern its antibacterial potency. Modifications at various positions on the quinolone ring system have profound effects on the spectrum of activity, potency, and pharmacokinetic properties.[3][11]

| Position | Substituent Effect on Antibacterial Activity |

| N-1 | A cyclopropyl group generally enhances activity against a broad range of bacteria.[12] Other substituents like ethyl and tert-butyl can also modulate activity.[13] |

| C-6 | The introduction of a fluorine atom significantly increases potency and cell penetration, leading to the development of the highly successful fluoroquinolones.[11][12] |

| C-7 | Substituents at this position, often a piperazine or pyrrolidine ring, are crucial for interacting with DNA gyrase or topoisomerase IV and influence the antibacterial spectrum.[13][14] |

| C-8 | A fluorine or methoxy group can enhance activity and modulate pharmacokinetic properties. |

The Challenge of Antibiotic Resistance

The widespread use of quinolones has inevitably led to the emergence and spread of bacterial resistance, a significant global health concern.[6] Understanding the mechanisms of resistance is paramount for the development of new strategies to combat resistant pathogens.

The primary mechanisms of quinolone resistance include:[6][7][15]

-

Target-site mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) reduce the binding affinity of the drugs.[7][15]

-

Reduced intracellular drug concentration: This can occur through decreased uptake due to alterations in porin channels or, more commonly, through increased efflux of the drug by bacterial efflux pumps.[6][15]

-

Plasmid-mediated resistance: The acquisition of plasmids carrying genes such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the drug), or qepA (an efflux pump) can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[7][9][15]

Furthermore, exposure to sublethal concentrations of quinolones has been shown to promote the development of resistance to other classes of antibiotics, a phenomenon known as quinolone-induced antibiotic resistance (QIAR).[16]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

To provide a practical context for evaluating the efficacy of novel 4-quinolone-3-carboxylic acid derivatives, the following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (e.g., a novel quinolone derivative)

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile broth.

-

Incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Diagram: Broth Microdilution Workflow

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Beyond Antibacterial Activity: The Expanding Therapeutic Landscape

While the legacy of the 4-quinolone-3-carboxylic acid scaffold is firmly rooted in its antibacterial applications, recent research has unveiled its remarkable potential in other therapeutic areas.[1][2][5] This versatility stems from the scaffold's ability to be chemically modified to interact with a diverse range of biological targets.[4]

Anticancer Applications

Certain quinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][10] Their mechanisms of action are often multifactorial and can include:

-

Inhibition of human topoisomerase II: Similar to their antibacterial mechanism, some quinolones can target the human ortholog of this enzyme, leading to DNA damage and apoptosis in cancer cells.[5]

-

Inhibition of protein kinases: Derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as VEGFR-2.[17]

-

Induction of apoptosis: Quinolone-based compounds have been shown to trigger programmed cell death through various cellular pathways.

Antiviral Activity

The 4-quinolone-3-carboxylic acid scaffold has also served as a template for the development of antiviral agents, most notably against HIV.[1][2] Some derivatives have been shown to inhibit HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA.[2][10]

Modulation of Cannabinoid Receptors

Intriguingly, modifications of the 4-quinolone-3-carboxylic acid scaffold, particularly at the 3-position to form 4-quinolone-3-carboxamides, have yielded potent and selective ligands for the cannabinoid type-2 receptor (CB2R).[18][19] These compounds are being explored for their potential in treating inflammatory and neuropathic pain.

Future Directions and Conclusion

The 4-quinolone-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its journey from an accidental discovery to a cornerstone of antibacterial therapy and now a versatile platform for diverse therapeutic applications is a testament to its privileged structural features. Future research will undoubtedly focus on:

-

Developing novel quinolones to overcome antibiotic resistance: This includes designing derivatives that evade existing resistance mechanisms or act on novel bacterial targets.

-